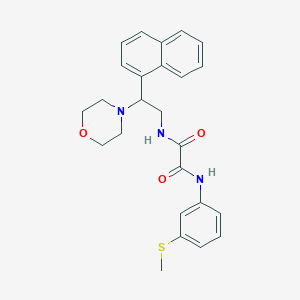![molecular formula C20H26N2O3 B2664042 1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanol CAS No. 1251598-69-2](/img/structure/B2664042.png)
1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanol is a useful research compound. Its molecular formula is C20H26N2O3 and its molecular weight is 342.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinetics and Mechanisms in Organic Reactions
A study by Castro et al. (2001) explores the kinetics and mechanisms of reactions involving similar compounds to 1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanol. This research provides fundamental insights into the reactivity and interaction of such compounds with alicyclic amines, offering valuable information for synthetic chemistry applications (Castro, Leandro, Quesieh, & Santos, 2001).
Synthesis of Potent PPARpan Agonists
Guo et al. (2006) describe an efficient synthesis process for a potent PPARpan agonist, involving steps that could be relevant for synthesizing compounds like this compound. This process showcases advanced techniques in regioselective bond formation, which are crucial for the development of new pharmaceutical agents (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).
Antimicrobial Activity Studies
Research by Patel, Agravat, & Shaikh (2011) on new pyridine derivatives, including compounds structurally related to this compound, highlights their antimicrobial properties. This study indicates the potential use of such compounds in combating bacterial and fungal infections, demonstrating the broader applicability of these chemicals in medicinal research (Patel, Agravat, & Shaikh, 2011).
Synthesis and Evaluation of Antidepressants
A notable study by Hvenegaard et al. (2012) involves the metabolic analysis of a novel antidepressant, Lu AA21004, showing structural similarities to this compound. This research provides insights into the oxidative metabolism of such compounds, which is essential for understanding their pharmacokinetic properties and potential therapeutic applications (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
5-HT6 Receptor Antagonists for Neurological Disorders
Research by Vera et al. (2016) on extended N-arylsulfonylindoles as 5-HT6 receptor antagonists introduces compounds with potential applications in treating neurological disorders. These compounds, which include structural elements similar to this compound, exhibit high binding affinities and antagonist profiles in receptor functional assays, pointing towards their potential in developing new treatments for cognitive and psychiatric conditions (Vera, Lagos, Almendras, Hebel, Flores, Valle-Corvalán, Pessoa-Mahana, Mella-Raipán, Montecinos, & Recabarren‐Gajardo, 2016).
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-18-7-3-5-16(13-18)20(23)15-21-9-11-22(12-10-21)17-6-4-8-19(14-17)25-2/h3-8,13-14,20,23H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPVJQLPSKQNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Ethyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2,3-dioxo-4H-quinoxaline-6-carboxamide](/img/structure/B2663962.png)
![Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2663963.png)
![N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2663966.png)

![Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2663969.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide](/img/structure/B2663970.png)
![N-(3-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2663972.png)

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B2663974.png)

![1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2663976.png)
![4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663977.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2663980.png)
![[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine](/img/structure/B2663981.png)
